molecular formula C12H13N3 B2772618 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine CAS No. 1522830-69-8

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine

Cat. No.: B2772618
CAS No.: 1522830-69-8
M. Wt: 199.257
InChI Key: ZOALRCBZSTWLPO-UHFFFAOYSA-N
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Description

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to a bipyridine structure

Scientific Research Applications

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The specific hazard statements are not provided in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under the presence of a palladium catalyst . The reaction typically proceeds in moderate to good yields under mild conditions, making it an efficient method for producing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or changes in material properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the design of pharmaceuticals and advanced materials.

Properties

IUPAC Name

6-methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-3-4-10(7-14-8)11-5-6-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOALRCBZSTWLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(N=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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